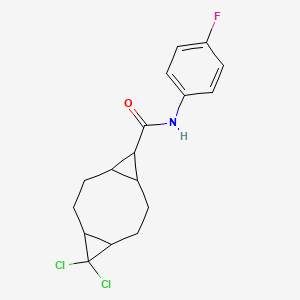![molecular formula C10H8F6OS B12620102 Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy- CAS No. 921603-75-0](/img/structure/B12620102.png)
Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methoxy group and a hexafluoropropylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy- typically involves the following steps:
Formation of the Hexafluoropropylthio Group: This can be achieved by reacting hexafluoropropyl iodide with thiourea to form the corresponding thiol.
Substitution Reaction: The thiol is then reacted with 2-methoxybenzene (anisole) in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzene ring or the sulfur atom, leading to various reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzene derivatives and thiols.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-donating methoxy group and electron-withdrawing hexafluoropropylthio group.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand the interactions of aromatic compounds with biological systems.
Industry
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Chemical Manufacturing: Used as a precursor in the manufacturing of various chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy- involves its interaction with molecular targets through its aromatic ring and functional groups. The methoxy group can donate electrons, while the hexafluoropropylthio group can withdraw electrons, creating a unique electronic environment that can interact with various biological and chemical targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-methoxy-2-(trifluoromethylthio)-: Similar structure but with a trifluoromethylthio group instead of hexafluoropropylthio.
Benzene, 1-[(1,1,2,2-tetrafluoroethyl)thio]-2-methoxy-: Similar structure but with a tetrafluoroethylthio group.
Uniqueness
Electronic Properties: The hexafluoropropylthio group provides a stronger electron-withdrawing effect compared to trifluoromethylthio or tetrafluoroethylthio groups.
Reactivity: The unique combination of electron-donating and electron-withdrawing groups makes it more versatile in chemical reactions.
Propiedades
Número CAS |
921603-75-0 |
|---|---|
Fórmula molecular |
C10H8F6OS |
Peso molecular |
290.23 g/mol |
Nombre IUPAC |
1-(1,1,2,3,3,3-hexafluoropropylsulfanyl)-2-methoxybenzene |
InChI |
InChI=1S/C10H8F6OS/c1-17-6-4-2-3-5-7(6)18-10(15,16)8(11)9(12,13)14/h2-5,8H,1H3 |
Clave InChI |
FECONAMYBANBNR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1SC(C(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12620028.png)
![1-{[4-(Methylselanyl)butyl]sulfanyl}hexane](/img/structure/B12620029.png)
![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)
![N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide](/img/structure/B12620048.png)

![[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene](/img/structure/B12620064.png)
![3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620067.png)
![1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12620075.png)


![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-](/img/structure/B12620097.png)
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12620101.png)

![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)
